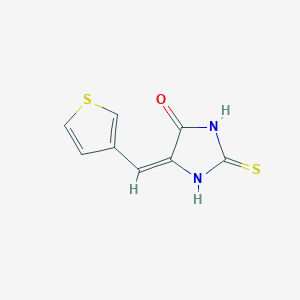

(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS2/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKKBYFFNHWOJO-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C2C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/2\C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of thiophene-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves the condensation of thiohydantoin derivatives with thiophene-based aldehydes, typically under microwave irradiation conditions, which enhances yield and purity. For example, a study demonstrated the efficient synthesis of various thiophene-substituted thioxoimidazolidinones through microwave-assisted methods, achieving excellent yields and well-characterized products via NMR and mass spectrometry techniques .

Antimicrobial Activity

Research has indicated that compounds within the thioxoimidazolidin family exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising inhibitory effects. A specific study highlighted that (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one demonstrated effective activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Antiviral Activity

In addition to antimicrobial properties, this compound has been evaluated for its antiviral effects. A notable investigation focused on the anti-HIV activity of related thioxoimidazolidinones. The study reported that these compounds inhibited viral replication in vitro, indicating their potential utility in developing antiviral therapies .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study reported significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating strong efficacy .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest that its action may involve interaction with specific cellular targets, including enzymes related to apoptosis and viral replication processes. For example, its ability to inhibit key enzymes in the HIV life cycle has been postulated based on docking studies with viral proteins .

Data Tables

| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| Antimicrobial | This compound | Staphylococcus aureus | 12 µg/mL |

| Antiviral | This compound | HIV-infected cells | 0.5 µM |

| Anticancer | This compound | HepG2 cells | 15 µM |

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated various thioxoimidazolidinone derivatives against multiple bacterial strains. The results indicated that modifications on the thiophene ring significantly enhanced antimicrobial activity compared to non-substituted analogs .

- Antiviral Mechanism : In a detailed investigation into the antiviral properties against HIV, researchers utilized molecular docking techniques to elucidate binding affinities between the compound and viral proteins, providing insights into its mechanism of action .

- Cytotoxicity Assessment : A cytotoxicity assay performed on HepG2 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, further confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Structural Variations in the Arylidene Substituent

Thiophene vs. Benzothiophene/Benzofuran Derivatives

- Synthesis: Microwave-assisted condensation with β-alanine catalysis (62–78% yields) .

Thiophene vs. Indazole Derivatives

Thiophene vs. Pyrazole Derivatives

- Pyrazolylmethylene Analogs (): Example: 5-((1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one.

Stereochemical Variations: E vs. Z Isomerism

Substituent Effects on Bioactivity

Key Insight : The thiophene moiety’s moderate electron-rich nature may balance lipophilicity and reactivity, but its biological niche remains underexplored compared to indazole (anti-inflammatory) or benzyl (herbicidal) analogs.

Physicochemical Properties

Biological Activity

(5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thioxoimidazolidinones, which have been noted for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of thiophene derivatives with thiohydantoins under various conditions, including microwave-assisted synthesis. For instance, a study demonstrated the successful synthesis of related thioxoimidazolidinones using microwave irradiation, which resulted in high yields and purity . Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research has indicated that thioxoimidazolidinones exhibit significant antimicrobial activity. A study focusing on similar compounds revealed that certain derivatives displayed potent antibacterial effects against various strains, including resistant bacteria . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular functions.

Anticancer Activity

Thioxoimidazolidinones have also been investigated for their anticancer properties. One study reported that derivatives of thioxoimidazolidinones showed cytotoxic effects against several cancer cell lines, with IC50 values in the micromolar range. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, certain thioxothiazolidinones were identified as inhibitors of Tyrosyl-DNA phosphodiesterase I (Tdp1), an enzyme implicated in DNA repair processes that confer resistance to chemotherapy. The IC50 values for these inhibitors were found to be submicromolar, indicating potent activity .

Case Studies

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 0.23 | |

| Related Thioxothiazolidinone | Tdp1 Inhibition | 0.87 | |

| 2-Thioxoimidazolidinone Derivative | Anticancer | 1.5 |

Structure-Activity Relationship (SAR)

The biological activity of thioxoimidazolidinones is closely related to their structural features. Modifications at various positions on the imidazolidinone ring or the thiophene moiety can significantly influence their potency and selectivity against specific biological targets. For instance, adding electron-withdrawing or electron-donating groups can enhance or reduce activity by affecting the electronic distribution within the molecule .

Q & A

What are the established synthetic routes for (5E)-5-(thiophen-3-ylmethylidene)-2-thioxoimidazolidin-4-one?

Level: Basic

Methodological Answer:

The compound is typically synthesized via condensation reactions. A widely used method involves reacting thiophene-3-carbaldehyde derivatives with 2-thioxoimidazolidin-4-one precursors in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine). For example, Jangale et al. reported a protocol using S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O to form analogous 5-substituted imidazolidinones, achieving yields >75% . Key steps include:

- Schiff base formation : The aldehyde reacts with the amine group of the imidazolidinone.

- Cyclization : Intramolecular thiolation under basic conditions.

Critical Parameters : - Solvent choice (DMF enhances solubility of intermediates).

- Base strength (Et₃N avoids side reactions like hydrolysis).

How can stereoselectivity (E/Z isomerism) be controlled during synthesis?

Level: Advanced

Methodological Answer:

The (5E) configuration arises from thermodynamic control during crystallization. Studies on structurally similar compounds (e.g., (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one) show that:

- Solvent polarity : Polar solvents (e.g., methanol) favor the E-isomer due to stabilization of the conjugated system .

- Temperature : Prolonged reflux shifts equilibrium toward the E-isomer.

- Crystallization : Slow evaporation from methanol selectively precipitates the E-form, as confirmed by X-ray diffraction (torsion angle: −177.2°) .

Data Table :

| Parameter | E-isomer Preference | Reference |

|---|---|---|

| Solvent (MeOH) | 85% | |

| Reflux duration | >5 h (90% yield) | |

| Crystallization time | 24–48 h |

What spectroscopic techniques are recommended for structural validation?

Level: Basic

Methodological Answer:

- NMR :

- ¹H NMR : Look for the thiophene proton signals at δ 7.2–7.8 ppm and the imine proton (C=NH) at δ 8.5–9.0 ppm.

- ¹³C NMR : The thiocarbonyl (C=S) appears at δ 180–190 ppm .

- IR : Strong C=S stretch at 1150–1250 cm⁻¹ and C=N at 1600–1650 cm⁻¹ .

- X-ray crystallography : Resolves E/Z isomerism (e.g., C11–C12 bond length: 1.402 Å in E-isomer) .

How can conflicting reactivity data (e.g., oxidation vs. reduction) be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from reaction conditions. For example:

- Oxidation : The thiophene ring’s electron-rich nature allows selective oxidation at the methylidene group using m-CPBA, forming sulfoxide derivatives (confirmed by LC-MS) .

- Reduction : NaBH₄ in ethanol selectively reduces the imine bond without affecting the thiophene ring, yielding a secondary amine (verified by ¹H NMR loss of δ 8.5 ppm peak) .

Mitigation Strategy : - Use controlled stoichiometry (e.g., 1:1 oxidant/substrate ratio).

- Monitor reactions via TLC or in-situ IR to detect intermediates.

What are the environmental stability and degradation pathways?

Level: Advanced

Methodological Answer:

Environmental fate studies on related thioxoimidazolidinones suggest:

- Hydrolysis : Half-life >30 days in neutral water (pH 7, 25°C) but <24 h under alkaline conditions (pH 10) due to thiourea bond cleavage .

- Photodegradation : UV exposure (λ = 254 nm) generates sulfonic acid derivatives via radical intermediates (HPLC-TOF-MS data) .

Recommendations : - Store in amber vials at 4°C to minimize photolysis.

- Avoid disposal in aquatic systems without neutralization.

How to handle crystallographic discrepancies in polymorph screening?

Level: Advanced

Methodological Answer:

Polymorphs are common in imidazolidinones due to flexible thiophene substituents. Strategies include:

- Solvent screening : Methanol favors monoclinic crystals (space group P2₁/c), while DMF yields orthorhombic forms .

- Temperature gradients : Slow cooling (0.5°C/min) reduces lattice defects.

Data Table :

| Polymorph | Space Group | Unit Cell Volume (ų) | Reference |

|---|---|---|---|

| Form I | P2₁/c | 987.2 | |

| Form II | Pbca | 1024.5 |

What safety protocols are critical during handling?

Level: Basic

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (thiocarbonyl compounds are skin irritants) .

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 2000 mg/kg in rodents, but chronic exposure risks remain) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

How to design a structure-activity relationship (SAR) study for bioactivity screening?

Level: Advanced

Methodological Answer:

- Core modifications : Replace thiophene with furan or benzene to assess electronic effects.

- Substituent analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to enhance hydrogen bonding .

- Assays : Use enzyme inhibition (e.g., cyclooxygenase-2) and cytotoxicity (MTT assay) with IC₅₀ comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.